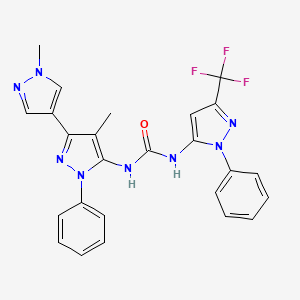

(R)-2-(carboxyformamido)-3-(4-(phenylsulfonyloxy)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé 9 de la N-oxalyl-D-tyrosine est un composé synthétique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Il est principalement connu pour son rôle d'inhibiteur des histone-déméthylases, en particulier celles de la sous-famille JMJD2 . Ces enzymes sont impliquées dans la régulation de l'expression génique par la déméthylation des résidus lysine sur les protéines histones, faisant du dérivé 9 de la N-oxalyl-D-tyrosine un outil précieux dans la recherche épigénétique .

Méthodes De Préparation

La synthèse du dérivé 9 de la N-oxalyl-D-tyrosine implique plusieurs étapes, commençant par la protection des groupes amino et carboxyle de la D-tyrosine. La D-tyrosine protégée est ensuite mise à réagir avec le chlorure d'oxalyle pour former le dérivé oxalyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants anhydres et d'un environnement à température contrôlée pour garantir la pureté et le rendement du produit final . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à écoulement continu pour maintenir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Le dérivé 9 de la N-oxalyl-D-tyrosine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents dérivés oxalyles.

Substitution : Le groupe oxalyle peut être substitué par d'autres groupes chimiques en utilisant des réactifs et des conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le dérivé 9 de la N-oxalyl-D-tyrosine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le dérivé 9 de la N-oxalyl-D-tyrosine exerce ses effets en se liant au site actif des histone-déméthylases, en particulier celles de la sous-famille JMJD2 . Cette liaison inhibe la capacité de l'enzyme à déméthyler les résidus lysine sur les protéines histones, affectant ainsi l'expression génique . Les cibles moléculaires comprennent l'histone 3 lysine 9 (H3K9) et l'histone 3 lysine 36 (H3K36), qui sont essentielles pour la régulation de la structure de la chromatine et de la transcription génique .

Applications De Recherche Scientifique

N-oxalyl-D-tyrosine derivative 9 has a wide range of applications in scientific research:

Mécanisme D'action

N-oxalyl-D-tyrosine derivative 9 exerts its effects by binding to the active site of histone demethylases, particularly those in the JMJD2 subfamily . This binding inhibits the enzyme’s ability to demethylate lysine residues on histone proteins, thereby affecting gene expression . The molecular targets include histone 3 lysine 9 (H3K9) and histone 3 lysine 36 (H3K36), which are critical for the regulation of chromatin structure and gene transcription .

Comparaison Avec Des Composés Similaires

Le dérivé 9 de la N-oxalyl-D-tyrosine est unique en sa sélectivité pour la sous-famille JMJD2 des histone-déméthylases . Des composés similaires incluent :

N-oxalyl-D-cystéine : Un autre dérivé oxalyle qui inhibe les histone-déméthylases mais avec une sélectivité et une puissance différentes.

N-oxalylglycine : Un inhibiteur bien connu des oxygénases dépendantes du 2-oxoglutarate, y compris les histone-déméthylases.

Dérivés du 4-hydroxypyrazole : Ces composés inhibent également les histone-déméthylases mais par des mécanismes différents et avec des degrés de sélectivité variables.

Le dérivé 9 de la N-oxalyl-D-tyrosine se distingue par son profil d'inhibition spécifique et ses applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C17H15NO8S |

|---|---|

Poids moléculaire |

393.4 g/mol |

Nom IUPAC |

(2R)-3-[4-(benzenesulfonyloxy)phenyl]-2-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C17H15NO8S/c19-15(17(22)23)18-14(16(20)21)10-11-6-8-12(9-7-11)26-27(24,25)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23)/t14-/m1/s1 |

Clé InChI |

DNGSYQKIFPNAEQ-CQSZACIVSA-N |

SMILES isomérique |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)

![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)